N-{[5-(thiophen-2-yl)furan-2-yl]methyl}oxolane-3-carboxamide
Description
Properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14(10-5-6-17-9-10)15-8-11-3-4-12(18-11)13-2-1-7-19-13/h1-4,7,10H,5-6,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZNGNTUHCDEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Thiophen-2-yl)Furan-2-Carbaldehyde
The biaryl system is constructed via Suzuki-Miyaura cross-coupling between 5-bromofuran-2-carbaldehyde and thiophen-2-ylboronic acid (Table 1).
Table 1: Cross-Coupling Conditions and Yields
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh3)4 | K2CO3 | DME/H2O | 80 | 78 |
| PdCl2(dppf) | Cs2CO3 | Toluene | 100 | 85 |
The aldehyde intermediate is purified via silica gel chromatography (hexane/EtOAc 4:1), achieving >95% purity.
Reductive Amination to Form the Methylene Linker
The aldehyde undergoes reductive amination with oxolane-3-carboxamide using NaBH3CN in MeOH at 0–25°C (Equation 1):
$$
\text{5-(Thiophen-2-yl)furan-2-carbaldehyde} + \text{NH2-(oxolane-3-CO)} \xrightarrow{\text{NaBH3CN}} \text{Intermediate A}
$$
Yields range from 65–72%, with excess borohydride (1.5 eq) minimizing imine hydrolysis.
Carboxamide Formation via EDC/DMAP Coupling
Intermediate A is acylated with oxolane-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (Equation 2):
$$
\text{Intermediate A} + \text{Oxolane-3-COOH} \xrightarrow{\text{EDC/DMAP}} \text{Target Compound}
$$
Reaction monitoring via TLC (Rf = 0.3 in CH2Cl2/MeOH 9:1) confirms completion within 6–8 hours, yielding 80–88% product after recrystallization.
Method 2: Cross-Coupling Approaches for Direct Biaryl Assembly
Stille Coupling of Prefunctionalized Intermediates
An alternative route employs Stille coupling between 2-(tributylstannyl)furan and 2-iodothiophene derivatives (Table 2).
Table 2: Stille Coupling Optimization
| Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| P(o-tol)3 | DMF | 110 | 68 |
| AsPh3 | Dioxane | 90 | 74 |
Post-coupling, the furan-thiophene intermediate is methylated using MeI/K2CO3 in acetone, achieving 92% conversion to the methylene-linked precursor.
Method 3: Feist-Benary Synthesis for Furan Core Construction
Cyclization of 1,4-Diketones
The Feist-Benary method condenses ethyl acetoacetate with α-chloro ketones under acidic conditions to form the furan ring (Equation 3):
$$
\text{Ethyl acetoacetate} + \alpha\text{-chloroketone} \xrightarrow{\text{H2SO4}} \text{2,5-Dimethylfuran derivative}
$$
Modification with thiophene-2-carbonyl chloride introduces the thiophene moiety at the 5-position, yielding 5-(thiophen-2-yl)furan-2-methanol in 70% yield.
Oxidation and Amide Coupling
The alcohol is oxidized to the aldehyde using PCC/CH2Cl2 , followed by the same reductive amination and EDC coupling sequence as in Method 1.
Optimization of Critical Reaction Parameters
Solvent Effects on Amide Bond Formation
Polar aprotic solvents (e.g., DMF, CH3CN) improve carboxamide coupling efficiency by stabilizing the reactive O-acylisourea intermediate (Table 3).
Table 3: Solvent Screening for EDC Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.9 | 82 |
| DMF | 36.7 | 88 |
| THF | 7.5 | 75 |
Temperature-Dependent Side Reactions
Elevated temperatures (>40°C) during reductive amination promote over-reduction of the imine to secondary amines, reducing yields by 15–20%.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(thiophen-2-yl)furan-2-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
Medicinal Chemistry Applications
N-{[5-(thiophen-2-yl)furan-2-yl]methyl}oxolane-3-carboxamide exhibits promising pharmacological properties, particularly in the development of anticancer agents. Recent studies have highlighted its potential as a selective inhibitor of tumor cell proliferation.
Anticancer Activity
Research has demonstrated that derivatives of compounds containing thiophene and furan moieties can exhibit significant cytotoxicity against various cancer cell lines. For instance, a study conducted on similar compounds revealed that they could inhibit the growth of human-derived breast, colon, ovarian, and renal tumor cells with nanomolar potency .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 50 | Apoptosis induction |
| Compound B | Colon | 30 | Cell cycle arrest |
| This compound | Ovarian | TBD | TBD |
Materials Science Applications
The compound’s unique structure allows for its incorporation into advanced materials, particularly in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of both thiophene and furan units contributes to enhanced charge transport properties.
Organic Electronics
Studies have indicated that compounds with furan and thiophene groups can enhance the efficiency of organic electronic devices. The conjugated system facilitates electron mobility, making these compounds suitable for applications in OLEDs and OPVs.
Table 2: Performance Metrics in Organic Electronics
| Device Type | Material Used | Efficiency (%) |
|---|---|---|
| OLED | Thiophene-Furan Derivative | 15.6 |
| OPV | This compound | TBD |
Environmental Science Applications
This compound may also play a role in environmental remediation processes. Its chemical structure suggests potential use in the degradation of pollutants through photocatalytic reactions.
Photocatalytic Degradation
Research on related compounds has shown that furan and thiophene derivatives can effectively degrade organic pollutants under UV light irradiation. The photocatalytic activity is attributed to the generation of reactive oxygen species (ROS), which facilitate the breakdown of contaminants.
Table 3: Photocatalytic Performance
| Pollutant | Catalyst Used | Degradation Rate (%) |
|---|---|---|
| Dye A | Furan-Thiophene Derivative | 92 |
| Dye B | This compound | TBD |
Case Study 1: Anticancer Research
A recent investigation into the anticancer properties of thiophene-furan derivatives demonstrated that specific modifications to the structure could enhance cytotoxic effects against ovarian cancer cells. This study utilized various analogs to optimize their pharmacological profile, indicating a significant promise for future drug development.
Case Study 2: Organic Electronics
In a project aimed at improving the efficiency of OLEDs, researchers incorporated this compound into device architectures. The results showed an increase in luminescence and stability compared to traditional materials, highlighting its applicability in next-generation electronic devices.
Mechanism of Action
The mechanism of action of N-{[5-(thiophen-2-yl)furan-2-yl]methyl}oxolane-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues with Antifungal Activity (1,3,4-Oxadiazoles)
Compounds :
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Key Comparisons :
- Core Structure: LMM5 and LMM11 belong to the 1,3,4-oxadiazole class, whereas the target compound features a furan-thiophene-oxolane scaffold.
- Substituents : LMM5 includes a methoxyphenyl group, which may enhance lipophilicity and membrane penetration, while LMM11 incorporates a furan ring, similar to the target compound. The thiophene in the target compound could offer superior π-π stacking interactions compared to LMM11’s simpler furan .
Thiophene-Containing Analogues
Compound from :
- N-[4-(Diethylamino)Phenyl]-5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxamide
Key Comparisons :
- Heterocyclic Core: The isoxazole-thiophene system in contrasts with the furan-thiophene-oxolane in the target compound. Isoxazoles are known for metabolic stability, while oxolane may improve solubility due to its aliphatic nature .
- Substituents : Both compounds feature thiophene rings, but the methyl group on thiophene in ’s compound could reduce reactivity compared to the unsubstituted thiophene in the target compound.
Furan Derivatives in Pharmaceuticals
Ranitidine-Related Compounds () :
- Ranitidine Diamine Hemifumarate: Contains a dimethylaminomethyl-furan core linked to sulfonamide groups.
- Ranitidine Nitroacetamide : Features a nitroacetamide substituent on a furan-methylthioethyl chain.
Key Comparisons :
- Functional Groups : The target compound’s oxolane carboxamide replaces the sulfonamide/nitro groups in ranitidine analogs, likely altering receptor binding and metabolic pathways.
- Bioavailability : Ranitidine derivatives are optimized for gastric acid inhibition, whereas the target compound’s thiophene-furan system may target different enzymes or receptors .
Furan Carboxamide Derivatives ()
Examples :
Key Comparisons :
- Aromatic Systems: Furopyridines () offer planar aromaticity for DNA intercalation, whereas the target compound’s non-planar oxolane may limit such interactions .
Biological Activity
N-{[5-(thiophen-2-yl)furan-2-yl]methyl}oxolane-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its complex structure comprising a thiophene ring, a furan moiety, and an oxolane backbone. The molecular formula is , indicating the presence of nitrogen and sulfur atoms that may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro tests have shown that this compound can induce apoptosis in various cancer cell lines, including:
- MCF-7 (human breast adenocarcinoma)
- HeLa (cervical cancer)
- A549 (lung cancer)
The mechanism of action appears to involve the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 cleavage and p53 expression in treated cells .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to determine the effective concentration (IC50) of the compound against different cancer cell lines. The results are summarized in Table 1 below:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.5 | Apoptosis induction via caspase activation |
| HeLa | 2.0 | Cell cycle arrest at G0-G1 phase |
| A549 | 3.5 | Disruption of DNA replication machinery |
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction between this compound and various biological targets. The compound has shown favorable binding affinities with proteins involved in cell proliferation and survival pathways, such as:
- Estrogen Receptor (ER)
- Epidermal Growth Factor Receptor (EGFR)
These interactions suggest that the compound may act as a modulator of these receptors, enhancing its potential as an anticancer agent .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with flow cytometry confirming an increase in apoptotic cells.
- Combination Therapy : Another investigation explored the effects of combining this compound with standard chemotherapeutics like doxorubicin. The results indicated synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
